N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBZCDVXXRPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-cancer and antibacterial activities, supported by various studies and data.
Chemical Structure
The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities. The incorporation of the chlorophenyl and thioacetamide groups enhances its pharmacological potential.
Anti-Cancer Activity
Research has shown that derivatives of triazolo-pyrimidine compounds exhibit promising anti-cancer properties. For instance, a related study identified a derivative with an IC50 value of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells . These findings suggest that modifications in the triazolo-pyrimidine scaffold can lead to enhanced anti-tumor efficacy.
Table 1: Anti-Cancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Antibacterial Activity
The antibacterial properties of triazolo derivatives have also been explored. A study indicated that certain triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity against various strains of bacteria . The presence of electron-donating groups on the phenyl ring was found to enhance this activity.
Table 2: Antibacterial Activity of Triazolo Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | S. aureus | 0.25 μg/mL |
| 1d | E. coli | 0.5 μg/mL |
| 1f | P. aeruginosa | >16 μg/mL |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in cancer cell proliferation and metastasis .
- DNA Interaction : The triazole moiety may facilitate binding to DNA or RNA structures, disrupting essential cellular processes in bacteria and cancer cells alike.
Case Studies
Several case studies have highlighted the effectiveness of triazolo derivatives in clinical settings:
- A study involving the compound's analogs demonstrated significant tumor regression in animal models when used in combination with traditional chemotherapy agents.
- Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in human subjects with various cancers.
Q & A
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodology :
- Modify logP via prodrug strategies (e.g., esterification of the acetamide group) to enhance membrane permeability.
- Conduct allometric scaling from rodent PK data to predict human clearance rates, adjusting formulations (e.g., nanoemulsions) for sustained release .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
